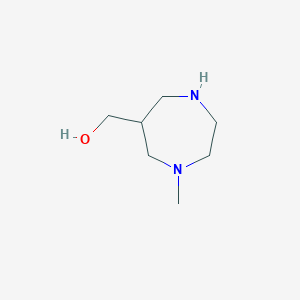

(1-Methyl-1,4-diazepan-6-yl)methanol

Description

Academic Significance of Diazepane Scaffolds in Contemporary Chemical Research

Diazepane scaffolds, seven-membered rings containing two nitrogen atoms, are of paramount importance in modern chemical and pharmaceutical research. Their significance stems from their versatile biological activities, which have led to the development of numerous clinically important drugs. semanticscholar.orgbenthamdirect.comresearchgate.net The unique three-dimensional conformation of the seven-membered ring allows for the precise spatial orientation of substituents, enabling tight and selective binding to various biological targets, including enzymes and G-protein coupled receptors (GPCRs). nih.govnih.gov

The most well-known class of diazepine-containing compounds is the benzodiazepines, which feature a diazepine (B8756704) ring fused to a benzene (B151609) ring. researchgate.nettandfonline.com Since the discovery of chlordiazepoxide and later diazepam (Valium), benzodiazepines have been extensively used as anxiolytics, anticonvulsants, sedatives, and muscle relaxants. tandfonline.comnih.govnih.gov Their mechanism of action often involves modulating the activity of the γ-aminobutyric acid (GABA) type A receptor. researchgate.net

Beyond their initial applications, research has expanded to uncover a broader spectrum of biological activities for diazepine derivatives, including anticancer, antibacterial, antifungal, and antiviral properties. semanticscholar.orgbenthamdirect.comresearchgate.netnih.gov For instance, certain 1,3-diazepine derivatives, such as the clinically used anticancer drug pentostatin (B1679546) and the antiviral agent coformycin, highlight the therapeutic potential of this structural motif. nih.gov The ability of these scaffolds to serve as a foundation for developing potent and selective inhibitors for various enzymes and as ligands for bromodomains further underscores their academic and industrial value. nih.govnih.gov The continuous development of new synthetic methodologies provides access to a wide array of functionalized diazepine derivatives, fueling further exploration of their chemical space and pharmacological potential. nih.govnih.gov

Overview of Monocyclic Diazepane Structural Classes and their Foundational Research Context

Monocyclic diazepanes, which lack the fused benzene ring of their benzodiazepine (B76468) counterparts, represent a fundamental yet diverse class of seven-membered heterocycles. The primary structural classes are defined by the relative positions of the two nitrogen atoms within the seven-membered ring. The most common and extensively studied are the 1,4-diazepanes, also known as homopiperazines. mdpi.com

The foundational research into monocyclic diazepanes has often been in the context of building blocks for more complex molecules or as ligands in coordination chemistry. mdpi.com The synthesis of the 1,4-diazepane ring is a key area of focus, with various methods developed to construct this heterocyclic system. These methods often involve the cyclization of appropriate linear precursors.

The structural characteristics of these monocyclic diazepanes, such as ring conformation and the nature of substituents on the nitrogen atoms, play a crucial role in their chemical and biological properties. The unsubstituted 1,4-diazepane (homopiperazine) itself has been a subject of structural studies, revealing details about its conformation and hydrogen bonding networks. mdpi.com

While benzodiazepines have historically overshadowed their monocyclic relatives in terms of therapeutic applications, there is growing interest in the unique properties of monocyclic diazepanes. Their simpler structure allows for more straightforward chemical modification and a different spatial arrangement of functional groups compared to the more rigid benzodiazepine scaffold. This provides an opportunity to develop novel compounds with distinct pharmacological profiles.

| Scaffold Name | Ring Structure | Key Features |

| 1,4-Diazepane | A seven-membered ring with two nitrogen atoms at positions 1 and 4. Also known as homopiperazine. | A flexible, non-planar ring system. A common building block in medicinal chemistry. |

| 1,3-Diazepine | A seven-membered ring with two nitrogen atoms at positions 1 and 3. | Found in natural products and clinically used drugs like pentostatin. nih.gov |

| Benzodiazepine | A diazepine ring fused to a benzene ring. | A well-established "privileged scaffold" in drug discovery, with numerous approved drugs. researchgate.nettandfonline.com |

Identification of Key Research Gaps and Opportunities Pertaining to (1-Methyl-1,4-diazepan-6-yl)methanol and its Analogs

Despite the broad interest in diazepane scaffolds, a significant research gap exists concerning specific, functionalized monocyclic diazepanes such as this compound. A thorough review of the scientific literature reveals a notable absence of in-depth studies on its synthesis, characterization, and potential applications. While the compound is commercially available from several chemical suppliers, indicating its use, likely as a building block in larger synthetic schemes, dedicated research publications are scarce. biosynth.combldpharm.comsinfoochem.com

The primary research gap is the lack of publicly available data on the following for this compound:

Detailed Synthetic Routes: While general methods for creating substituted 1,4-diazepanes exist, specific, optimized, and high-yield syntheses for this particular methanol-substituted derivative are not well-documented in academic literature.

Comprehensive Spectroscopic and Structural Characterization: Detailed NMR, IR, mass spectrometry, and single-crystal X-ray diffraction data are not readily found in peer-reviewed journals. Such data is fundamental for unambiguous structural confirmation and understanding its conformational properties.

Exploration of Biological Activity: There is no published research investigating the potential pharmacological or biological effects of this compound itself or its simple derivatives. Its structural features, including the chiral center at the 6-position and the primary alcohol, suggest it could interact with various biological targets.

This lack of information presents a clear opportunity for further research. The presence of a methyl group on one nitrogen and a hydroxymethyl group on the carbon backbone provides multiple points for diversification and the creation of new chemical entities.

| Research Area | Specific Focus | Potential Impact |

| Synthetic Chemistry | Development of stereoselective synthetic routes to obtain enantiomerically pure (R)- and (S)-(1-Methyl-1,4-diazepan-6-yl)methanol. | Access to chirally pure building blocks for the synthesis of novel, stereochemically defined bioactive molecules. |

| Medicinal Chemistry | Synthesis and screening of a library of derivatives by modifying the secondary amine and the primary alcohol. | Discovery of new lead compounds with potential therapeutic activities in areas such as CNS disorders, oncology, or infectious diseases. |

| Structural Chemistry | Detailed conformational analysis through spectroscopic methods and X-ray crystallography. | A deeper understanding of the structure-activity relationships of this and related 1,4-diazepane derivatives. |

| Materials Science | Exploration of its use as a ligand for the synthesis of novel metal-organic frameworks or coordination polymers. | Development of new materials with potential catalytic or other functional properties. |

Structure

3D Structure

Properties

IUPAC Name |

(1-methyl-1,4-diazepan-6-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9-3-2-8-4-7(5-9)6-10/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIRRVACBQLGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083317-55-8 | |

| Record name | (1-methyl-1,4-diazepan-6-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of the 1 Methyl 1,4 Diazepan 6 Yl Methanol Core

Retrosynthetic Analysis and Strategic Disconnections for the Diazepane Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. deanfrancispress.come3s-conferences.org The analysis of (1-methyl-1,4-diazepan-6-yl)methanol involves key disconnections of the 1,4-diazepane ring and considerations for the stereoselective introduction of its substituents.

Considerations for the 1,4-Diazepane Ring Formation

The formation of the seven-membered 1,4-diazepane ring is a critical step in the synthesis. Common retrosynthetic disconnections for the 1,4-diazepane ring involve breaking one or both of the carbon-nitrogen bonds. A frequent strategy involves the cyclization of a linear precursor containing two nitrogen atoms separated by a three-carbon chain. This can be achieved through intramolecular reactions such as reductive amination or amide bond formation followed by reduction. For instance, a common precursor is a diamine derivative that can be cyclized with a suitable three-carbon electrophile. researchgate.net

Another approach involves the disconnection of the ring at two C-N bonds, leading to a 1,2-diamine and a three-carbon dielectrophile. This strategy is often employed in multi-component reactions. The choice of disconnection strategy is influenced by the availability of starting materials and the desired substitution pattern on the final molecule.

Introduction of the 1-Methyl and 6-Methanol Functional Groups

The introduction of the 1-methyl and 6-methanol functional groups requires careful planning. The 1-methyl group can be introduced at various stages of the synthesis. A common method is the reductive amination of a secondary amine precursor with formaldehyde (B43269) or the direct alkylation of the nitrogen atom. nih.govgoogle.comresearchgate.net

The 6-methanol group introduces a chiral center, making asymmetric synthesis a key consideration. This functional group can be derived from a corresponding carboxylic acid or ester at the 6-position, which can be reduced in a later step. Alternatively, the chiral center can be introduced early in the synthesis by using a chiral starting material, such as an amino acid derivative. nih.govnih.gov For example, starting from an enantiomerically pure amino acid allows for the synthesis of chiral 1,4-diazepanes. nih.gov

Established and Novel Synthetic Routes to the this compound Framework

A variety of synthetic routes have been developed for the construction of the 1,4-diazepane scaffold, ranging from classical multi-step sequences to more modern and efficient multi-component reactions.

Multi-Component Reactions for Diazepane Construction

Multi-component reactions (MCRs) offer an efficient approach to building complex molecules like 1,4-diazepanes in a single step from three or more starting materials. researchgate.netnih.gov The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating diverse 1,4-benzodiazepine (B1214927) scaffolds, which share the core diazepine (B8756704) ring. nih.gov For example, the reaction of an aminophenylketone, an isocyanide, Boc-glycinal, and a carboxylic acid can lead to a 1,4-diazepine ring after a deprotection and cyclization sequence. nih.gov While this example leads to a benzodiazepine (B76468), the principle can be adapted for the synthesis of other diazepane derivatives. A notable example of a multi-component cycloaddition is the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles, which generates biologically active 1,4-diazepine compounds through a [5+2] cycloaddition. acs.org

A domino process involving the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates provides a step- and atom-economical route to 1,4-diazepanes. acs.orgacs.org This method can often be performed under solvent-free conditions. acs.orgacs.org

Table 1: Examples of Multi-Component Reactions for Diazepine Synthesis

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Ugi-4CR followed by cyclization | Aminophenylketone, isocyanide, Boc-glycinal, carboxylic acid | Generates 1,4-benzodiazepine-6-ones with four points of diversity. | nih.gov |

| [5+2] Cycloaddition | Pyridines, 1-sulfonyl-1,2,3-triazoles | Rhodium-catalyzed, forms biologically active 1,4-diazepines. | acs.org |

| Domino Process (Aza-Nazarov) | 1,2-Diamines, alkyl 3-oxohex-5-enoates | Step- and atom-economical, often solvent-free. | acs.orgacs.org |

Cyclization and Rearrangement Strategies

Intramolecular cyclization is a cornerstone of 1,4-diazepane synthesis. A common strategy involves the formation of an amide bond followed by reduction. For instance, the intramolecular EDC coupling of amino acids is a key step in forming the seven-membered ring in the synthesis of 1,2,4-trisubstituted 1,4-diazepanes. nih.gov Another approach is the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. researchgate.net

Domino reactions that combine multiple bond-forming events in a single pot are also highly effective. For example, a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides provides a transition-metal-free route to monocyclic 1,4-diazepinones in good to excellent yields. rsc.org Heteropolyacids have been shown to be efficient catalysts for the intramolecular cyclization of ketimine intermediates to form 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov

Table 2: Cyclization Strategies for 1,4-Diazepane Ring Formation

| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Intramolecular EDC Coupling | Amino acids | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | nih.gov |

| Fukuyama-Mitsunobu Cyclization | N-nosyl diamino alcohol | Mitsunobu reagents (e.g., DEAD, PPh3) | researchgate.net |

| Domino Aza-Michael/SN2 Cyclization | 1-Azadienes, α-halogenoacetamides | Transition-metal-free | rsc.org |

| Heteropolyacid-Catalyzed Cyclization | Ketimine intermediates | Keggin-type heteropolyacids (e.g., H5PMo10V2O40) | nih.gov |

Asymmetric Synthetic Approaches for Chiral Diazepanes

The synthesis of enantiomerically pure chiral diazepanes is of significant interest for pharmaceutical applications. researchgate.net One of the most effective methods is to start from a chiral precursor, often derived from the "chiral pool" of naturally occurring molecules like amino acids. nih.govnih.gov This approach allows for the synthesis of 1,2,4-trisubstituted 1,4-diazepanes with defined stereochemistry. nih.gov The synthesis can be performed in solution or on a solid phase, the latter allowing for the rapid generation of compound libraries. nih.gov

Asymmetric reductive amination is another powerful technique for preparing chiral amines and can be applied to the synthesis of chiral 1,4-diazepanes. researchgate.net Enzymatic methods, such as intramolecular asymmetric reductive amination using imine reductases (IREDs), have been developed for the synthesis of chiral 1,4-diazepanes with high enantioselectivity. researchgate.net Furthermore, copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations of 2'-vinyl-biaryl-2-imines have been developed for the synthesis of dibenzo[b,d]azepines, which contain a seven-membered diazepine-like ring, with excellent diastereo- and enantioselectivities. us.esrsc.org

Table 3: Asymmetric Synthesis Approaches for Chiral Diazepanes

| Asymmetric Strategy | Key Features | Example Application | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials like amino acids. | Synthesis of 1,2,4-trisubstituted 1,4-diazepanes. | nih.govnih.gov |

| Asymmetric Reductive Amination | Creates a chiral center during the C-N bond formation. | General method for preparing chiral amines. | researchgate.net |

| Enzymatic Intramolecular Reductive Amination | High enantioselectivity using imine reductases (IREDs). | Synthesis of chiral 1,4-diazepanes. | researchgate.net |

| Copper-Catalyzed Asymmetric Cyclization | Forms central and axial chirality with high control. | Synthesis of dibenzo[b,d]azepines. | us.esrsc.org |

Derivatization and Functional Group Interconversion Strategies at the Diazepane Core

The this compound scaffold possesses multiple reactive sites, including the two nitrogen atoms of the diazepane ring and the primary hydroxyl group of the methanol (B129727) moiety. These sites allow for extensive derivatization and functional group interconversions to explore the structure-activity relationships of its analogs.

Chemical Reactivity of Nitrogen Atoms within the Ring

The 1,4-diazepane ring contains two secondary or tertiary amine functionalities, which are nucleophilic and can undergo a variety of chemical transformations. The nitrogen at position 1 is methylated in the parent compound, leaving the nitrogen at position 4 as the primary site for further derivatization.

Common reactions at the N-4 position include:

N-Alkylation and N-Arylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. It can also undergo arylation through methods like the Buchwald-Hartwig amination. These modifications allow for the introduction of a wide range of substituents, such as benzyl, butyl, or more complex aromatic and heterocyclic groups, which have been shown to influence the biological activity of related diazepane-based compounds. researchgate.net

N-Acylation: The amine readily reacts with acid chlorides, acid anhydrides, or carboxylic acids (using coupling agents like EDC) to form amides. researchgate.net This introduces carbonyl functionality and allows for the attachment of various acyl groups.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can alter the electronic properties and steric bulk at the nitrogen atom.

Theoretical studies on related diazepine systems confirm the nucleophilic character of the ring nitrogens, which readily attack electrophilic centers. ijpcbs.com In cases where both nitrogens are secondary amines, their relative reactivity can depend on steric hindrance and electronic effects from other substituents on the ring. ijpcbs.com For the target compound, the N-4 position is the most accessible site for such transformations.

Transformations and Modifications of the Methanol Moiety

The primary alcohol of the this compound core is a versatile handle for functional group interconversion. Standard organic transformations can be applied to modify this group, expanding the chemical diversity of the scaffold.

Key transformations include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides. This is a common strategy to introduce new functional groups and modify the lipophilicity of the molecule.

Mitsunobu Reaction: This powerful reaction allows for the conversion of the primary alcohol into a variety of other functional groups, including amines, esters, and thioethers, under mild conditions. researchgate.net It proceeds via a dehydrative coupling and is particularly useful for inverting the stereocenter if one is present at the alcohol-bearing carbon.

The table below summarizes potential modifications of the methanol group.

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

| Oxidation (mild) | PCC, Dess-Martin periodinane | Aldehyde | Introduces an electrophilic carbonyl for further reaction |

| Oxidation (strong) | KMnO₄, Jones reagent | Carboxylic Acid | Introduces an acidic functional group |

| Esterification | R-COOH, H⁺; or R-COCl | Ester | Modifies polarity and steric profile |

| Etherification | 1. NaH; 2. R-X | Ether | Alters hydrogen-bonding capacity and lipophilicity |

| Mitsunobu Reaction | PPh₃, DEAD, Nu-H | Amine, Ester, Thioether, etc. | Versatile conversion to various functionalities |

Introduction of Diverse Substituents on the Diazepane Ring

Introducing substituents directly onto the carbon backbone of the pre-formed diazepane ring is often challenging. Therefore, the most common strategy is to employ substituted building blocks during the synthesis of the ring itself. researchgate.netbg.ac.rs

Strategies for introducing substituents on the diazepane ring carbons include:

Use of Substituted Precursors: The synthesis can start from substituted versions of the initial building blocks. For example, using a substituted 1,2-diamine or a modified amino acid derivative in the initial cyclization steps will result in a correspondingly substituted diazepane ring. ijpcbs.combg.ac.rs

Ring Expansion: In some cases, substituted diazepanes can be prepared via ring expansion reactions, for instance, through a Schmidt rearrangement of a corresponding substituted piperidinone. researchgate.net

Functionalization of Diazepinones: If the synthesis proceeds through a diazepinone intermediate, the carbons adjacent to the carbonyl group (α-carbons) can sometimes be functionalized via enolate chemistry before the final reduction to the diazepane.

The choice of substituents can be diverse, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties. nih.gov For example, fusing a benzene (B151609) ring to the diazepine structure creates the well-known benzodiazepine scaffold, which has a rich history in medicinal chemistry. researchgate.net While this compound is a saturated, non-fused system, the principles of building complexity from substituted starting materials remain the same. The synthesis of various substituted triazolo[1,5-a] researchgate.netbiosynth.combenzodiazepines highlights the versatility of incorporating diverse functionalities into a diazepine-containing core. researchgate.net

Molecular Interactions and Biological Target Engagement Studies of Diazepane Derivatives Pre Clinical Focus

In Vitro Binding and Enzyme Inhibition Assays for Diazepane-Based Ligands

The diazepine (B8756704) scaffold is the cornerstone of numerous ligands designed to modulate diverse biological targets. nih.gov While historically associated with the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor, the structural versatility of this motif has led to the discovery of derivatives that interact with a broad spectrum of proteins. nih.govnih.govnih.govchemisgroup.us These target molecules are typically proteins, such as enzymes and receptors, which are crucial to the body's communication and catalytic processes. allaboutchemistry.net

In vitro studies have identified several key molecular targets for various diazepine-based compounds. These include:

GABA-A Receptors : The classical target for benzodiazepines like diazepam, where they act as positive allosteric modulators at a specific binding site, enhancing the effect of the neurotransmitter GABA. chemisgroup.usscispace.com

Enzymes : Diazepine derivatives have been developed as inhibitors for several enzyme classes. Notable examples include phosphodiesterases (specifically PDE4), farnesyltransferases, mitogen-activated protein kinase-activated protein kinase 2 (MK2), and histone deacetylases (HDACs). nih.govnih.gov

Bromodomains : More recently, compounds featuring a diazepine scaffold have emerged as potent inhibitors of bromodomain-containing proteins, which are readers of epigenetic marks and are implicated in cancer and inflammation. nih.gov

Viral Proteins : The scaffold has been utilized to create inhibitors of viral enzymes, such as the Hepatitis C NS5B RNA polymerase. nih.gov

Table 1: Identified Molecular Targets for Diazepane-Based Scaffolds

| Target Class | Specific Target Example | Associated Ligand Type | Reference |

|---|---|---|---|

| Ion Channel (Receptor) | GABA-A Receptor (Benzodiazepine Site) | Benzodiazepines (e.g., Diazepam) | nih.govchemisgroup.usscispace.com |

| Enzyme | Phosphodiesterase 4 (PDE4) | Diazepam | nih.gov |

| Enzyme | Farnesyltransferases (FTases) | Diazepine-based inhibitors | nih.gov |

| Enzyme | Histone Deacetylases (HDACs) | Diazepine-based inhibitors | nih.gov |

| Epigenetic Reader Protein | Bromodomains (e.g., BRD4) | JQ1 (a thieno-triazolo-diazepine) | nih.gov |

| Viral Enzyme | Hepatitis C NS5B RNA Polymerase | Diazepine-based inhibitors | nih.gov |

The initial screening of novel compounds often involves in vitro radioligand binding assays to determine their affinity for a specific target receptor. nih.gov These experiments measure the displacement of a known radioactive ligand by the test compound. The results are typically expressed as an IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) or as a dissociation constant (Kd) or inhibition constant (Ki), which reflect the equilibrium dissociation of the ligand-receptor complex. nih.gov

For instance, the binding of diazepine derivatives to the benzodiazepine receptor on cortical membranes has been quantified using radiolabeled ligands like [³H]diazepam or [¹²⁵I]2'-iododiazepam. nih.gov Studies comparing various benzodiazepines demonstrated a strong correlation in their ability to displace these radioligands, confirming they bind to the same site. nih.gov In one such study, [¹²⁵I]2'-iododiazepam was shown to bind with a high affinity, exhibiting a Kd of 0.66 nM. nih.gov

Table 2: Example Binding Affinities of Diazepine Derivatives for the Benzodiazepine Receptor

| Compound | Radioligand | Preparation | Binding Affinity | Reference |

|---|---|---|---|---|

| [¹²⁵I]2'-Iododiazepam | Itself | Rat Cortical Membrane | Kd: 0.66 nM | nih.gov |

| Compound 7i (diphenyl-1,3,4-oxadiazole derivative) | [³H]-Flumazenil | Not Specified | IC50: 1.54 nM | nih.gov |

| Compound 7j (diphenyl-1,3,4-oxadiazole derivative) | [³H]-Flumazenil | Not Specified | IC50: 1.66 nM | nih.gov |

| Diazepam | [³H]-Flumazenil | Mouse Cerebellar Membranes | Ki: ~10-100 nM (estimated from graph) | nih.gov |

Beyond determining if a compound binds, it is crucial to understand how it affects its target. For enzyme targets, kinetic studies elucidate the mechanism of inhibition. allaboutchemistry.net Drugs can act as competitive inhibitors, where they bind to the same active site as the natural substrate, or as non-competitive inhibitors, where they bind to a different location on the enzyme (an allosteric site), causing a conformational change that inactivates the enzyme. allaboutchemistry.net

Biochemical studies with isolated phosphodiesterases (PDEs) revealed that diazepam can act as a selective inhibitor of PDE4. nih.gov Further investigation into the mechanism showed that diazepam inhibits this enzyme in a non-competitive manner. nih.gov This indicates that diazepam binds to an allosteric site on PDE4, rather than competing with the natural substrate (cyclic AMP) at the active site. nih.gov This finding is significant as it demonstrates a biological activity for diazepam that is independent of its well-known action at GABA-A receptors. nih.gov

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. chemisgroup.us By systematically modifying a lead compound, researchers can identify which parts of the molecule are essential for its interaction with the target.

While direct SAR studies on (1-Methyl-1,4-diazepan-6-yl)methanol are not available in the reviewed literature, extensive research on the related 1,4-benzodiazepine (B1214927) scaffold provides a framework for predicting how modifications to this core structure might influence biological activity. chemisgroup.us The this compound core consists of a seven-membered diazepane ring with a methyl group at the N1 position, a secondary amine at the N4 position, and a hydroxymethyl (methanol) group at the C6 position.

Based on established SAR principles for ligands targeting the benzodiazepine receptor, the following hypotheses can be made:

N1-Methyl Group : In classical benzodiazepines, methylation at the N1 position is often important for binding affinity to GABA-A receptors. chemisgroup.us Altering or removing this methyl group on the this compound core would likely modulate its affinity for its biological targets.

Diazepane Ring : The seven-membered ring is a critical framework. nih.gov Introducing substitutions or altering its conformation could significantly impact how the molecule fits into a target's binding pocket.

C6-Methanol Group : The hydroxymethyl group offers a potential hydrogen bond donor (the -OH group). Modifying this group—for instance, by converting it to an ether, ester, or a non-polar alkyl chain—would directly probe its role in molecular recognition and could drastically alter binding affinity and selectivity.

Table 3: Hypothetical SAR for the this compound Scaffold

| Position of Modification | Type of Modification | Potential Impact on Binding | Rationale (based on related compounds) |

|---|---|---|---|

| N1-Position | Removal of methyl group | Could decrease or alter affinity/selectivity | N-methylation is often crucial for potency in benzodiazepines. chemisgroup.us |

| N4-Position | Alkylation or Acylation | Likely to alter binding profile | Modifies the basicity and steric profile of the nitrogen. |

| C6-Position | Oxidation of methanol (B129727) to aldehyde/acid | Changes hydrogen bonding capacity and polarity | Introduces different functional groups for interaction. |

| C6-Position | Conversion of methanol to ether/ester | Reduces hydrogen bond donating ability | Tests the importance of the hydroxyl group for binding. |

A pharmacophore is an abstract model of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. scispace.com For ligands of the benzodiazepine binding site on GABA-A receptors, unified pharmacophore models have been developed based on a wide range of active compounds. nih.govscispace.com

These models have identified several crucial features:

Hydrogen Bond Acceptors/Donors : The models consistently identify the need for specific hydrogen bond donor sites (labeled H1, H2) within the receptor that interact with hydrogen bond acceptor atoms (like carbonyl oxygens or nitrogen atoms) on the ligand. nih.govscispace.com

Lipophilic Regions : Several lipophilic pockets (labeled L1, L2, L3) in the receptor accommodate aryl or alkyl groups on the ligand. These interactions are critical for affinity. scispace.com For example, the phenyl ring of diazepam fits into one of these lipophilic regions. nih.govscispace.com

Steric Repulsion Zones : The models also define regions of steric hindrance (labeled S1, S2, S3) where bulky substituents on the ligand would clash with the receptor, leading to a loss of affinity. scispace.com

The precise arrangement of these features dictates a ligand's affinity and whether it acts as an agonist (enhancing receptor function) or an inverse agonist (reducing receptor function). scispace.com The diazepine ring serves as the scaffold that correctly orients these pharmacophoric elements for optimal interaction with the receptor's binding site. nih.gov

Rational Design Principles Based on SAR Data

The rational design of derivatives of this compound is guided by Structure-Activity Relationship (SAR) data, which delineates how chemical modifications to the core structure influence biological activity. While specific SAR studies on this compound are not extensively documented in publicly available literature, principles can be extrapolated from research on analogous 1,4-diazepane structures.

Key areas of modification on the this compound scaffold for SAR studies would include the N-methyl group, the linker, and the terminal hydroxyl group. For instance, in the development of 1,4-diazepane-based sigma (σ) receptor ligands, it was observed that a bulky diazepane spacer could maintain or even enhance affinity for both σ1 and σ2 subtypes when compared to a piperidine (B6355638) ring. chemisgroup.us This suggests that the seven-membered ring of this compound provides a valuable scaffold for positioning interacting moieties.

In a study on 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as 5-HT6 antagonists, the substitution on the diazepane nitrogen was a key determinant of activity. openpharmaceuticalsciencesjournal.com This highlights the importance of the N-methyl group in this compound for potential target engagement, where it could influence factors such as basicity, steric hindrance, and direct interactions within a binding pocket.

Furthermore, the substituent at the 6-position, in this case, a methanol group, is critical. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a protein's active site. Its flexibility, due to the methylene (B1212753) linker, allows it to adopt various orientations to optimize these interactions. In the design of 1,4-diazepane-2-ones as LFA-1 antagonists, the substituents on the diazepane ring were crucial for achieving high-affinity binding. nih.gov

Table 1: Key Structural Features of this compound and Their Potential Roles in Target Engagement

| Structural Feature | Potential Role in Molecular Interactions | Rationale based on Analogous Compounds |

| 1,4-Diazepane Ring | Provides a flexible yet constrained scaffold for positioning substituents in three-dimensional space. | The larger diazepane ring, compared to piperidine, can enhance affinity. chemisgroup.us |

| N1-Methyl Group | Influences basicity, steric profile, and potential for hydrophobic or van der Waals interactions. Can also impact metabolic stability. | N-substitution is a critical factor for the affinity of 1,4-diazepane derivatives to their targets. openpharmaceuticalsciencesjournal.com |

| C6-Methanol Group | The hydroxyl moiety can act as a hydrogen bond donor and acceptor. The methylene linker provides conformational flexibility. | Substituents on the diazepane ring are key for high-affinity binding. nih.gov |

Computational Docking and Molecular Modeling of Ligand-Target Complexes

Computational methods are indispensable tools in the pre-clinical evaluation of compounds like this compound, offering insights into their potential biological targets and binding modes in the absence of empirical data. nih.gov

Molecular docking simulations can predict the preferred orientation of this compound within the active site of a given protein target. This process involves sampling a multitude of possible conformations and orientations of the ligand and scoring them based on their steric and energetic complementarity to the binding site. nih.gov

For this compound, a typical docking study would likely show the protonated diazepane ring forming ionic interactions or hydrogen bonds with acidic residues such as aspartate or glutamate (B1630785) in the protein's active site. The N-methyl group might occupy a small hydrophobic pocket, while the flexible methanol side chain could orient its hydroxyl group to form hydrogen bonds with polar residues or backbone atoms.

In a study on 1,4-diazepane-based sigma receptor ligands, molecular dynamics simulations revealed that a larger diazepane ring allowed the ligand to remain fixed in a position that was more accessible for hydrogen bonding with a threonine residue (Thr181). nih.gov This highlights the importance of the ring structure in facilitating key interactions. The stability of these predicted binding modes can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of the ligand-protein complex over time. nih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This can be done through either ligand-based or structure-based approaches.

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the target is unknown. creative-biostructure.com It relies on the principle that molecules with similar structures are likely to have similar biological activities. If a set of known active compounds for a particular target shares a similar scaffold to this compound, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. This pharmacophore can then be used to screen virtual libraries for other compounds that match these features. researchgate.net

Structure-based virtual screening (SBVS) is utilized when the 3D structure of the target protein is available. creative-biostructure.com In this approach, libraries of compounds, which could include derivatives of this compound, are docked into the target's binding site. The compounds are then ranked based on their predicted binding affinity, allowing for the prioritization of candidates for experimental testing. This method has the advantage of potentially identifying novel scaffolds that may not be structurally similar to known ligands.

Table 2: Comparison of Virtual Screening Methodologies for Diazepane Derivatives

| Methodology | Description | Requirements | Application to this compound |

| Ligand-Based Virtual Screening (LBVS) | Identifies molecules with similar properties to known active compounds. | A set of known active ligands for the target of interest. | Useful if other 1,4-diazepane derivatives are known to be active against a specific target. A pharmacophore model can be built based on their common features. |

| Structure-Based Virtual Screening (SBVS) | Docks candidate molecules into the 3D structure of a target protein to predict binding affinity. | A high-resolution 3D structure of the biological target. | Can be used to screen libraries of 1,4-diazepane derivatives against various protein targets to identify potential new biological activities. |

Theoretical Chemistry and in Silico Studies on the 1 Methyl 1,4 Diazepan 6 Yl Methanol System

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interaction potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and less stable. researchgate.netresearchgate.net For (1-Methyl-1,4-diazepan-6-yl)methanol, the presence of nitrogen and oxygen atoms with lone pairs of electrons would be expected to significantly influence the energy of the HOMO, while the LUMO would be distributed over the antibonding orbitals of the structure.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These are representative values as specific experimental or calculated data for this compound were not found in publicly available literature.)

| Parameter | Energy (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -0.50 |

| Energy Gap (ΔE) | 8.00 |

A detailed molecular orbital analysis would reveal the specific atomic contributions to the HOMO and LUMO, identifying the regions of the molecule most involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the diazepane ring and the oxygen atom of the methanol (B129727) group, owing to their high electronegativity and the presence of lone pairs. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or other reactants.

The insights gained from HOMO-LUMO analysis and MEP maps allow for the prediction of a molecule's chemical reactivity. The regions identified as electron-rich (negative MEP and high HOMO density) are the primary sites for electrophilic attack. For this compound, these would be the nitrogen and oxygen atoms.

Conversely, electron-deficient regions (positive MEP and high LUMO density) are the sites for nucleophilic attack. In this molecule, the carbon atoms adjacent to the heteroatoms might be susceptible to nucleophilic attack due to the electron-withdrawing effects of nitrogen and oxygen. The calculated reactivity indices, such as Fukui functions, can provide a more quantitative prediction of these reactive sites.

Computational Prediction of Physiochemical Properties Relevant to Biological Interactions

In silico methods are widely used to predict the physicochemical properties of molecules that are critical for their behavior in biological systems, such as absorption, distribution, metabolism, and excretion (ADME). researchgate.net

Hydrogen bonding is a key interaction in biological systems, influencing everything from protein folding to drug-receptor binding. This compound has both hydrogen bond donors (the hydroxyl group) and hydrogen bond acceptors (the nitrogen and oxygen atoms). Computational methods can predict the number and strength of these potential interactions.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is closely related to its ability to form hydrogen bonds and permeate biological membranes. It is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. Molecules with lower TPSA values are generally more capable of crossing nonpolar barriers like the blood-brain barrier.

Table 2: Predicted Hydrogen Bonding and TPSA for this compound (Note: These are representative values based on the molecular structure, as specific calculated data were not found.)

| Parameter | Predicted Value |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| TPSA (Ų) | 35.4 |

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes a molecule's preference for a lipid versus an aqueous environment. This property is crucial for drug absorption and distribution. A balanced LogP is often sought for drug candidates to ensure sufficient aqueous solubility for formulation and transport in the blood, as well as adequate lipid solubility to cross cell membranes.

Solubility in aqueous media is another critical factor for biological activity. Computational models can predict the intrinsic aqueous solubility (LogS) of a compound. For this compound, the presence of polar functional groups suggests it would have a degree of water solubility.

Table 3: Predicted Lipophilicity and Solubility for this compound (Note: These are representative values based on general prediction algorithms, as specific calculated data were not found.)

| Parameter | Predicted Value |

| LogP (Octanol/Water) | -0.8 |

| Aqueous Solubility (LogS) | -0.5 |

These predicted values suggest that this compound is a relatively polar molecule with good predicted aqueous solubility.

Predictive ADME Property Calculations (e.g., Blood-Brain Barrier Permeation, Metabolic Stability – strictly theoretical predictions)

In the early stages of drug discovery and development, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for assessing its potential as a therapeutic agent. For the compound this compound, in silico methods provide a valuable, non-experimental approach to predict these key pharmacokinetic characteristics. By leveraging computational models based on the molecule's structure, it is possible to generate theoretical data on its likely behavior within a biological system. These predictions are crucial for guiding further research and optimization efforts.

The predictions detailed below are derived from well-established computational models, such as those employed by platforms like SwissADME and pkCSM, which utilize a molecule's physicochemical properties to forecast its pharmacokinetic profile. nih.govnih.gov These tools analyze parameters like lipophilicity, topological polar surface area (TPSA), and molecular weight to estimate a compound's ability to navigate biological membranes and its susceptibility to metabolic processes.

Predictive Analysis of Blood-Brain Barrier Permeation

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). A compound's ability to permeate this barrier is a critical factor for drugs targeting the CNS.

Theoretical analysis of this compound suggests that it is unlikely to cross the blood-brain barrier effectively. Computational models, such as the BOILED-Egg model available through SwissADME, predict BBB permeation based on the relationship between a molecule's lipophilicity (WLOGP) and its polarity (TPSA). researchgate.net For this compound, its inherent polarity, stemming from the hydroxyl group and two nitrogen atoms, results in a low lipophilicity. This characteristic is a primary factor leading to the prediction of poor BBB permeation. While the molecule may be readily absorbed by the gastrointestinal tract, it is not predicted to access the brain. researchgate.net

Quantitative predictions from platforms like pkCSM reinforce this assessment. nih.gov These tools calculate a blood-brain barrier permeability-surface area product (logBB). A logBB value greater than 0.3 indicates ready penetration of the BBB, while values below -1.0 suggest a compound is poorly distributed to the brain. The predicted logBB for this compound is significantly negative, confirming its low probability of CNS entry.

Table 1: Predicted Blood-Brain Barrier (BBB) Permeation Properties

| Parameter | Predicted Value | Interpretation |

| BBB Permeation | No | The compound is not likely to cross the blood-brain barrier. |

| LogBB | < -1.0 | Indicates the compound is likely to be poorly distributed to the brain. |

| BOILED-Egg Model | Yolk: No | Prediction indicates the compound will not passively permeate the BBB. |

Predictive Analysis of Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family of enzymes in the liver. nih.gov A compound with low metabolic stability is rapidly cleared from the body, which can limit its therapeutic efficacy. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoenzymes.

The chemical structure of this compound contains several features that make it a likely target for metabolic enzymes. These include a secondary amine, a tertiary amine, and a primary alcohol, all of which are common sites for phase I metabolism.

Computational predictions indicate that this compound is likely to be a substrate for several key CYP isoenzymes, particularly CYP2D6 and CYP3A4, which are responsible for the metabolism of a vast number of drugs. nih.gov The molecule is not predicted to be a significant inhibitor of these enzymes, suggesting a lower risk of causing drug-drug interactions through this mechanism. The prediction that it acts as a substrate for major metabolic enzymes implies that the compound would likely exhibit low to moderate metabolic stability in vivo, leading to relatively rapid clearance from the body.

Table 2: Predicted Metabolic Stability Properties (CYP450 Interaction)

| Parameter | Prediction | Interpretation |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolic activity of this isoenzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolic activity of this iso-enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolic activity of this iso-enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolic activity of this iso-enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolic activity of this iso-enzyme. |

| CYP2D6 Substrate | Yes | Likely to be metabolized by this iso-enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by this iso-enzyme. |

Applications of the Diazepane Scaffold in Chemical Biology and Materials Science

Development of Chemical Probes and Biological Navigators Based on the Diazepane Core

Chemical probes are essential tools for dissecting complex biological processes. The diazepane scaffold, with its proven biological relevance, serves as a valuable starting point for the design of such probes.

The validation of a biological target is a critical step in drug discovery. Chemical probes, often labeled analogs of a bioactive molecule, are instrumental in this process. For a compound like (1-Methyl-1,4-diazepan-6-yl)methanol, which possesses a primary alcohol functional group, the synthesis of labeled analogs is readily achievable.

The design of a labeled analog would involve the introduction of a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a radioactive isotope, without significantly altering the compound's interaction with its biological target. The hydroxyl group of this compound provides a convenient handle for conjugation with these tags. For instance, a fluorescent tag could be introduced via an ether or ester linkage.

To minimize steric hindrance and preserve biological activity, a linker arm is often incorporated between the diazepane scaffold and the label. The synthesis of such a labeled analog would typically involve the protection of the secondary amine, activation of the hydroxyl group, reaction with a bifunctional linker, and subsequent coupling to the desired tag. The screening of a small library of such probes with varying linker lengths and attachment points is often necessary to identify the optimal tool compound. sigmaaldrich.com

Once a suitable labeled probe based on the this compound scaffold is developed, it can be employed to elucidate biological pathways at the molecular level. For example, if the parent compound is found to modulate the activity of a specific enzyme or receptor, a fluorescently labeled version could be used in cellular imaging studies to visualize the subcellular localization of the target protein.

Furthermore, a biotinylated analog could be used in pull-down experiments to identify the direct binding partners of the compound from cell lysates. The captured proteins can then be identified by mass spectrometry, providing insights into the compound's mechanism of action and the biological pathways it affects. The 1,4-diazepane scaffold has been explored for its potential to interact with various biological targets, including T-type calcium channels, highlighting the potential utility of its derivatives in probing these pathways. nih.gov

Utilization of the Diazepane Scaffold in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally complex and diverse small molecule libraries for high-throughput screening. cam.ac.uk The 1,4-diazepane core, with its multiple points for diversification, is an excellent scaffold for DOS.

The synthesis of libraries of 1,4-diazepane derivatives can be achieved through various synthetic strategies, including modular and multicomponent reactions. A modular approach allows for the variation of ring size, substitution patterns, and stereochemistry by combining different building blocks. rsc.org For instance, starting from different amino acids and diamines, a wide range of chiral 1,4-diazepanes can be generated.

Multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), have been successfully employed to produce diverse libraries of 1,4-benzodiazepine (B1214927) scaffolds in a highly efficient manner. nih.govnih.gov This strategy allows for the introduction of multiple points of diversity in a single synthetic step, rapidly generating a large number of unique structures. By applying similar MCR strategies to saturated diazepane cores, it is possible to create vast libraries of compounds for biological screening.

Table 1: Examples of Building Blocks for Diversity-Oriented Synthesis of 1,4-Diazepane Analogs

| Building Block Type | Example | Point of Diversification |

| Diamine | Ethylenediamine | Introduces variability in the diazepane backbone |

| Dicarbonyl Compound | 1,3-Diketone | Varies substituents on the carbon atoms of the ring |

| Amino Acid | Phenylalanine, Leucine | Introduces chirality and side-chain diversity |

| Isocyanide | tert-Butyl isocyanide | Adds further diversity in MCRs |

The libraries of 1,4-diazepane derivatives generated through DOS can be screened against a wide range of biological targets to identify novel ligands. The structural diversity of these libraries increases the probability of finding "hits" for challenging targets, including those considered "undruggable." sigmaaldrich.com

The exploration of the chemical space around the 1,4-diazepane scaffold has led to the discovery of compounds with various biological activities. For example, a concise synthesis of a 1,4-dihydro- nih.govnih.govdiazepine-5,7-dione core structure yielded ligands with agonist activity at melanocortin receptors. nih.gov This demonstrates the potential of DOS-based approaches utilizing the diazepane core to uncover new therapeutic leads.

Role of Diazepane Derivatives in Metal Complexation and Catalysis

The nitrogen atoms within the 1,4-diazepane ring are excellent coordinating sites for metal ions. This property has led to the exploration of diazepane derivatives as ligands in coordination chemistry and catalysis.

The conformational flexibility of the diazepane ring allows it to adopt various coordination geometries, making it a versatile ligand for a wide range of metal ions. The substituents on the nitrogen and carbon atoms of the ring can be modified to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

For instance, a 6-amino-6-methyl-1,4-diazepine framework has been shown to act as a neutral 6-electron ligand moiety, supporting cationic group 3 metal alkyl catalysts. rug.nl Furthermore, nickel(II) complexes featuring diazepane-based ligands have been investigated as catalysts for the conversion of atmospheric CO2 into organic carbonates. researchgate.net The synthesis of various 1,4-diazepine derivatives has also been achieved using catalysts such as heteropolyacids and palladium complexes. nih.govmdpi.com These examples highlight the potential of the 1,4-diazepane scaffold in the development of novel catalysts for a variety of chemical transformations. The this compound compound, with its two nitrogen atoms and a hydroxyl group, could potentially act as a tridentate ligand for various metal ions, suggesting its own potential in the field of catalysis.

Design of Polydentate Ligands for Transition Metal Ions

The synthesis of polydentate ligands, which are molecules that can bind to a central metal ion through multiple donor atoms, is a significant area of research. The 1,4-diazepane framework is well-suited for this purpose due to its pre-organized structure with two nitrogen atoms that can act as coordination sites. The presence of additional functional groups, such as the methanol (B129727) moiety in this compound, offers a handle for further elaboration to increase the denticity of the ligand.

A closely related and well-studied analogue is 6-amino-6-methylperhydro-1,4-diazepine (AMPED), which has been successfully used to create a library of polydentate chelators for diagnostic imaging applications. digitellinc.comosti.govrsc.org The AMPED scaffold already contains three nitrogen donor atoms. By selectively functionalizing the amine groups with pendant arms containing additional donor atoms (e.g., carboxylates, phenolates), researchers have developed penta- and hexadentate ligands capable of forming stable complexes with various transition metal ions, including Mn(II) and Cu(II), as well as other metal ions like Ga(III). digitellinc.comosti.govbohrium.com

The design strategy often involves a multi-step synthesis where the diazepane core is first prepared and then pendant coordinating groups are attached. For instance, starting with a protected diazepane derivative, arms containing carboxylate esters can be introduced via alkylation of the nitrogen atoms. Subsequent deprotection of these ester groups yields the final ligand with multiple carboxylic acid functionalities, which are excellent coordinating groups for a wide range of metal ions. The synthesis of a pentadentate N3O2 ligand based on a symmetric diazepane scaffold has been reported, highlighting the modularity of this approach. osti.gov

The following table illustrates the types of polydentate ligands that can be conceptualized starting from a functionalized diazepane core, drawing parallels from the development of AMPED-based chelators.

| Diazepane Core | Pendant Arm(s) | Resulting Ligand Type | Potential Coordinating Atoms |

| This compound | Carboxymethyl | Tetradentate | N, N, O (alcohol), O (carboxylate) |

| This compound | Bis(carboxymethyl) on secondary amine | Pentadentate | N, N, O (alcohol), O, O (carboxylates) |

| 6-amino-6-methylperhydro-1,4-diazepine | Bis(carboxymethyl) on primary amine | Pentadentate | N, N, N, O, O (carboxylates) |

| 6-amino-6-methylperhydro-1,4-diazepine | Tris(carboxymethyl) | Hexadentate | N, N, N, O, O, O (carboxylates) |

This table is illustrative and based on known synthetic strategies for related diazepane scaffolds.

Investigation of Complex Stability and Reactivity in Chemical Processes

A critical aspect of designing polydentate ligands for applications such as catalysis, sensing, or therapeutic agents is the stability of the resulting metal complexes. ijtsrd.comnumberanalytics.com The stability of a metal complex is quantified by its stability constant (often expressed as log K or log β), with higher values indicating a stronger metal-ligand interaction and a more stable complex. numberanalytics.comwisdomlib.org

The stability of transition metal complexes with diazepane-based ligands is influenced by several factors, including the number and type of donor atoms (denticity), the size of the chelate rings formed upon coordination, and the nature of the metal ion itself. For many divalent first-row transition metals, the stability of their complexes follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wisdomlib.org This trend is generally observed for complexes with nitrogen and oxygen donor ligands.

The table below provides hypothetical, yet representative, stability constant (log β) values for complexes of a pentadentate diazepane-based ligand with several transition metal ions. These values are based on trends observed for similar N/O-donor ligands and illustrate the expected relative stabilities.

| Metal Ion | log β (Illustrative) | Coordination Geometry (Predicted) |

| Mn(II) | 12.5 | Distorted Octahedral |

| Co(II) | 15.0 | Octahedral |

| Ni(II) | 16.8 | Octahedral |

| Cu(II) | 19.2 | Distorted Octahedral (Jahn-Teller) |

| Zn(II) | 14.1 | Octahedral or Trigonal Bipyramidal |

Note: These values are for illustrative purposes to demonstrate typical trends and are not experimentally determined values for complexes of this compound.

The reactivity of the resulting metal complexes is also a key area of investigation. The diazepine (B8756704) ligand framework can support metal ions in various oxidation states and coordination geometries, making them candidates for catalytic applications. For example, the 6-amino-6-methyl-1,4-diazepine framework has been used to support cationic group 3 metal alkyl catalysts. rsc.org The reactivity of such complexes is highly dependent on the electronic and steric properties of the ligand, which can be tuned by modifying the diazepane scaffold. The introduction of different functional groups can influence the redox potential of the metal center and the accessibility of coordination sites for substrate binding, which are crucial factors in catalysis. digitellinc.com While detailed reactivity studies on complexes of this compound are yet to be reported, the versatility of the diazepane scaffold suggests potential for the development of novel catalysts and reactive materials.

Future Directions and Emerging Research Avenues for 1 Methyl 1,4 Diazepan 6 Yl Methanol Analogs

Advancements in Stereoselective Synthesis of Diazepane Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient stereoselective synthesis methods for diazepane derivatives is a critical research frontier. Traditional multi-step syntheses are often plagued by low yields and difficult isolation procedures, prompting the development of more elegant and efficient catalytic strategies. nih.gov

Recent advancements have focused on metal-catalyzed reactions and novel domino processes. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for constructing the seven-membered diazepine (B8756704) core. mdpi.commdpi.com Methodologies such as intramolecular Buchwald-Hartwig amination and domino reactions allow for the regiocontrolled and enantiomerically pure formation of 1,4-diazepine derivatives from readily available amino acids. mdpi.com Another promising approach involves the use of N-propargylamines as versatile building blocks, which can be transformed into 1,4-diazepane cores with high atom economy through shorter synthetic routes. rsc.org

Furthermore, researchers are exploring the use of efficient and reusable catalysts, such as Keggin-type heteropolyacids, to drive the condensation reactions required for diazepine synthesis. nih.gov These acid catalysts have been shown to significantly reduce reaction times and improve yields for a variety of substituted 1,4-diazepine derivatives. nih.gov

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Palladium complexes (e.g., Pd(OAc)₂) | Enables regiocontrolled formation of enantiomerically pure diazepines; suitable for domino reactions. | mdpi.commdpi.com |

| N-Propargylamine-Based Synthesis | Various (metal-catalyzed) | High atom economy and shorter synthetic routes to the diazepane core. | rsc.org |

| Heteropolyacid Catalysis | Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀) | Efficient, reusable catalyst that reduces reaction times and improves yields in condensation reactions. | nih.gov |

Integration of Machine Learning and Artificial Intelligence in Diazepane Research

| AI/ML Technique | Application in Diazepane Research | Potential Impact | Reference |

|---|---|---|---|

| Proteome-wide Interaction Prediction | Predicting on- and off-target protein interactions for diazepane analogs. | Elucidation of mechanisms of action and prediction of side effects. | kantify.combiospace.com |

| Graph Neural Networks | Predicting molecular properties (e.g., ADME, efficacy, safety). | Accelerated screening of virtual libraries to prioritize promising candidates. | astrazeneca.com |

| Transfer Learning | Improving predictive models by leveraging data from different stages of the research funnel. | Enhanced decision-making when high-quality data is limited. | astrazeneca.com |

| Virtual Screening | Identifying bioactive molecules from large compound databases. | Faster and more cost-effective discovery of lead compounds. | nih.gov |

Exploration of Novel Bio-orthogonal Chemical Reactions for Diazepane Functionalization

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org This field offers powerful tools for studying the behavior of molecules like diazepane analogs in real-time within a cellular environment. wikipedia.orgoregonstate.edu The future of diazepane research will likely involve equipping these molecules with "chemical reporters"—inert functional groups that can undergo a specific reaction with a complementary probe inside a cell. wikipedia.org

Several bio-orthogonal ligation strategies are being developed that could be applied to functionalize diazepanes. These reactions must be rapid, non-toxic, and highly selective. oregonstate.edu The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes is a leading candidate due to its exceptionally fast kinetics without the need for a toxic metal catalyst. nih.gov This would allow, for example, a diazepane analog tagged with a strained alkene to be visualized inside a cell by introducing a tetrazine-linked fluorescent dye.

Other emerging reactions include the formation of stable diazaborine (B1195285) rings from the reaction of ortho-carbonyl phenylboronic acids with α-nucleophiles like sulfonyl hydrazide, a conjugation that is rapid and effective in complex biological settings. researchgate.net Oxime and hydrazone ligations are also well-established bio-orthogonal reactions suitable for cell surface labeling. nih.gov Applying these techniques will enable researchers to track the distribution, target engagement, and metabolic fate of diazepane analogs with unprecedented precision.

| Reaction | Key Features | Potential for Diazepane Functionalization | Reference |

|---|---|---|---|

| Tetrazine Ligation (IEDDA) | Extremely fast kinetics, no catalyst needed, by-product is N₂ gas. | Enables rapid in-vivo labeling for imaging and tracking of diazepane analogs. | oregonstate.edunih.gov |

| Diazaborine Formation | Rapid and quantitative reaction at physiological pH; forms a stable conjugate. | Offers a robust method for pre-targeted imaging or delivery applications. | researchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free "click chemistry" that avoids cellular toxicity. | A versatile and widely used method for attaching probes to biomolecules. | wikipedia.org |

| Oxime/Hydrazone Ligation | Reaction between aldehydes/ketones and hydrazines/alkoxyamines. | Well-suited for in-vitro applications and cell surface labeling. | nih.gov |

Design of Next-Generation Diazepane Scaffolds for Specialized Molecular Applications

The diazepine ring is not just a building block for drugs; its unique three-dimensional structure and physicochemical properties make it an attractive scaffold for a range of specialized molecular applications. nih.gov Future research is focused on designing next-generation scaffolds that go beyond traditional therapeutic roles. One-pot multicomponent reactions (MCRs) are being employed to rapidly generate diverse libraries of diazepine scaffolds, accelerating the discovery of molecules with novel functions. nih.govresearchgate.net

One emerging area is the use of benzodiazepines as ligands for creating organometallic complexes, or metallacycles. researchgate.net These hybrid molecules could open up new therapeutic possibilities, potentially leading to novel anticancer agents or catalysts. researchgate.net The diazepine structure provides a robust framework for coordinating with metal centers, creating stable and functionally diverse compounds.

Another innovative direction is the incorporation of diazepine-based structures into advanced biomaterials. For example, novel hydrogels are being designed as scaffolds for tissue regeneration. tus.ac.jp Diazepane analogs could be integrated into such materials to provide specific biological signals or to act as linkers in the polymer network. The development of these next-generation scaffolds, designed through a combination of synthetic innovation and computational modeling, will expand the application of the diazepine core into fields like regenerative medicine, diagnostics, and material science. tus.ac.jpmdpi.com

| Scaffold Design/Application | Strategy | Description | Reference |

|---|---|---|---|

| Diverse Scaffolds via MCRs | One-pot multicomponent reactions (Ugi, Ugi-Smiles, etc.). | Accelerates the synthesis of diverse 1,4-benzodiazepine (B1214927) libraries for screening. | nih.govresearchgate.net |

| Metallacycle Formation | Using benzodiazepines as ligands for C-H activation with metals. | Creates novel organometallic compounds with potential pharmacological or catalytic activity. | researchgate.net |

| Privileged Scaffolds for Enzyme Inhibition | Designing analogs based on the 1,3-diazepine core. | The 1,3-diazepine moiety is found in clinically used enzyme inhibitors like pentostatin (B1679546) and avibactam. | nih.gov |

| Integration into Biomaterials | Incorporating diazepine units into polymer networks. | Designing "smart" materials, such as hydrogels for tissue regeneration, with specific biological functions. | tus.ac.jp |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Methyl-1,4-diazepan-6-yl)methanol, and what are the critical purification steps?

- Methodological Answer : A modified literature procedure involves imine formation via condensation of a diazepane derivative (e.g., DpNH2) with acetylpyridine in toluene under reflux, using p-toluenesulfonic acid as a catalyst and molecular sieves for azeotropic water removal. Post-reaction purification via vacuum distillation (1 × 10⁻⁵ torr, 200°C) is critical, though impurities may persist . Yield optimization requires strict inert conditions (e.g., nitrogen glovebox) to prevent decomposition.

Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?

- Methodological Answer : ¹H and ¹³C NMR in deuterated solvents (e.g., C₆D₆) are essential. Key signals include resonances for the methanol group (-CH₂OH, δ ~3.5–4.0 ppm) and diazepane ring protons (e.g., methyl groups at δ ~1.2–1.5 ppm). Comparison with analogous compounds, such as (E)-1-(pyridin-2-yl)-N-(1,4,6-trimethyl-1,4-diazepan-6-yl)methanimine, helps validate stereochemistry and purity .

Q. What solvent systems are optimal for chromatographic analysis of this compound?

- Methodological Answer : Reverse-phase HPLC with methanol/water gradients is effective. For gas chromatography (GC), derivatization (e.g., silylation with Tips-Cl) may enhance volatility. NIST-standardized GC-MS protocols using polar capillary columns (e.g., DB-WAX) can resolve degradation products .

Advanced Research Questions

Q. How does this compound interact with tubulin’s colchicine-binding site, and what structural modifications enhance its anticancer activity?

- Methodological Answer : Molecular docking and SAR studies on analogues (e.g., 1-methyl-1,4-dihydroindeno[1,2-c]pyrazole) reveal that substituents on the diazepane ring modulate binding affinity. In vitro assays (e.g., microtubule polymerization inhibition) and cytotoxicity screens (e.g., MTT on paclitaxel-resistant cell lines) are critical for validation .

Q. What strategies mitigate oxidative degradation of this compound during storage?

- Methodological Answer : Stability studies under varying pH, temperature, and light exposure show that lyophilization in amber vials with desiccants (e.g., silica gel) prolongs shelf life. Antioxidants (e.g., BHT at 0.01% w/v) in methanol/chloroform (1:2 v/v) solutions reduce free radical-mediated degradation .

Q. How can contradictory results in neuroprotective assays involving diazepane derivatives be resolved?

- Methodological Answer : Iterative data triangulation—combining behavioral assays (e.g., locomotor activity in Parkinsonian models), monoamine level quantification (HPLC-ECD), and histopathology—addresses discrepancies. For example, modafinil’s partial dopamine preservation (41% vs. 5% in controls) in marmosets highlights dose-dependent effects .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies of this compound?

- Methodological Answer : Non-linear regression (e.g., log[inhibitor] vs. response curves in Prism) quantifies EC₅₀/IC₅₀ values. ANOVA with post-hoc Tukey tests identifies significance in neurobehavioral outcomes (e.g., startle response latency) .

Q. How do impurities in synthesized this compound affect pharmacological reproducibility?

- Methodological Answer : LC-MS purity thresholds (>95%) are mandatory. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines identifies degradation pathways. Impurity profiling via HRMS and NMR detects byproducts like oxidized diazepane rings .

Table: Key Experimental Parameters for Synthesis and Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings